![molecular formula C13H11NO2 B062155 2'-Aminobiphenyl-3-carboxylic acid CAS No. 177171-15-2](/img/structure/B62155.png)
2'-Aminobiphenyl-3-carboxylic acid
Overview
Description
2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Molecular Structure Analysis
The molecular structure of 2’-Aminobiphenyl-3-carboxylic acid consists of a biphenyl group with an amino group on one ring and a carboxylic acid group on the other . The InChI code for this compound is 1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 2’-Aminobiphenyl-3-carboxylic acid, play a key role in organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . Their highly polar chemical structure makes them active in these reactions .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids are used in the production of polymers and biopolymers . They can be used as monomers, additives, catalysts, etc . They also play a role in the modification of synthetic or natural polymers .
Coatings and Adhesives
Carboxylic acids and their derivatives are used in the production of coatings and adhesives . Their ability to form strong bonds and resist degradation makes them suitable for these applications.
Pharmaceutical Drugs
Carboxylic acids are used in the synthesis of various pharmaceutical drugs . Their chemical properties allow them to interact with biological systems in specific ways, making them useful in drug design and delivery.
Food Additives
Carboxylic acids can be used as food additives . Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .
Photopolymerization
Certain carboxylic acid derivatives have been used as photoinitiators in photo-oxidation or photo-reduction processes for photopolymerization . These compounds show a very high initiation capacity and very good polymerization profiles .
3D Printing
Carboxylic acid derivatives have also been tested in direct laser write experiments (3D printing) . They have been used in the synthesis of photocomposites based on glass fiber or carbon fiber .
Mechanism of Action
Mode of Action
For instance, they can undergo reductive amination reactions, where carboxylic acids act as electrophiles . This involves a silane-mediated amidation followed by a Zn (OAc) 2 -catalyzed amide reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Aminobiphenyl-3-carboxylic acid . .
properties
IUPAC Name |
3-(2-aminophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOICWOHZSZVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378213 | |
Record name | 2'-amino-biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177171-15-2 | |
Record name | 2'-amino-biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.